Tert-butyl 3-bromo-2-oxopropanoate chemical properties
Tert-butyl 3-bromo-2-oxopropanoate chemical properties
An In-depth Technical Guide to Tert-butyl 3-bromo-2-oxopropanoate: Properties, Synthesis, and Synthetic Utility
This guide provides a comprehensive technical overview of tert-butyl 3-bromo-2-oxopropanoate, a versatile bifunctional reagent with significant potential in synthetic organic chemistry and drug discovery. We will delve into its core chemical properties, outline a robust synthetic protocol, explore its rich reactivity, and discuss its applications for researchers and drug development professionals.
Introduction: A Versatile Bifunctional Building Block
Tert-butyl 3-bromo-2-oxopropanoate (CAS No. 16754-73-7) is a valuable organic intermediate characterized by two key functional groups: an α-bromo ketone and a tert-butyl ester.[1][2][3] This unique combination imparts a dual reactivity profile, allowing for selective transformations at either the electrophilic α-carbon or the sterically hindered ester moiety. The α-bromo ketone functionality is a classical precursor for a variety of synthetic operations, including nucleophilic substitutions and eliminations, while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[4][5][6] This guide will explore the causality behind its reactivity and provide practical insights for its use in complex molecule synthesis.
Physicochemical and Spectroscopic Profile
The fundamental properties of tert-butyl 3-bromo-2-oxopropanoate are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental design.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 16754-73-7 | [1][2][3][7] |
| Molecular Formula | C₇H₁₁BrO₃ | [3][7][8] |
| Molecular Weight | 223.07 g/mol | [1][7] |
| Physical Form | Liquid | [1] |
| IUPAC Name | tert-butyl 3-bromo-2-oxopropanoate | [8] |
| SMILES | CC(C)(C)OC(=O)C(=O)CBr | [3][8] |
| InChIKey | FLTKVDFSOLXYOD-UHFFFAOYSA-N | [1][8] |
| Storage | Sealed in dry conditions at 2-8°C or -10°C | [1][3] |
| Purity | Commercially available at ≥95% | [2][3] |
Molecular Structure
Predicted Spectroscopic Signature
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¹H NMR (CDCl₃, 400 MHz): Two singlets are expected.
-
δ ≈ 4.1-4.4 ppm (s, 2H, -C(=O)CH₂Br). The protons on the carbon bearing the bromine are deshielded by the adjacent carbonyl group and the halogen.
-
δ ≈ 1.5 ppm (s, 9H, -C(CH₃)₃). The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ≈ 185-190 ppm (C=O, ketone).
-
δ ≈ 160-165 ppm (C=O, ester).
-
δ ≈ 83-85 ppm (-C(CH₃)₃).
-
δ ≈ 35-40 ppm (-CH₂Br).
-
δ ≈ 28 ppm (-C(CH₃)₃).
-
-
Infrared (IR) Spectroscopy (Liquid Film):
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ may be weak or absent due to facile fragmentation.
-
A characteristic [M]⁺ and [M+2]⁺ pattern in a ~1:1 ratio will be observed for any fragment containing bromine.[12]
-
A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, is expected from the loss of the ester group.[12][13]
-
Loss of a bromine radical (·Br) would yield a fragment at m/z = 143.
-
Synthesis and Purification
The most direct and common laboratory synthesis for α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone.[14] This methodology is directly applicable to the synthesis of tert-butyl 3-bromo-2-oxopropanoate from its non-halogenated precursor, tert-butyl 2-oxopropanoate.
Synthetic Workflow
Mechanism: Acid-Catalyzed α-Bromination
The reaction proceeds via an enol intermediate. The acid catalyst serves to accelerate the tautomerization of the ketone to its more nucleophilic enol form. This is the rate-determining step of the reaction.[5] The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition, followed by deprotonation to yield the final α-bromo ketone product.[14]
Experimental Protocol
Caution: Bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or argon inlet), add tert-butyl 2-oxopropanoate (1.0 eq). Dissolve the starting material in a suitable solvent such as acetic acid or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or a few drops of concentrated sulfuric acid to the stirring solution.
-
Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent used in step 1 and charge it into the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintain a slight excess of bromine until the reaction is complete, as monitored by TLC or GC analysis.
-
Reaction Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure tert-butyl 3-bromo-2-oxopropanoate.
Chemical Reactivity and Synthetic Utility
The utility of tert-butyl 3-bromo-2-oxopropanoate stems from its ability to undergo selective transformations at its distinct functional groups.
Reactions at the α-Carbon
The primary site of reactivity is the carbon atom bearing the bromine, which is susceptible to both substitution and elimination.
-
Nucleophilic Substitution (Sₙ2): The α-bromo ketone is an excellent electrophile for Sₙ2 reactions with a wide range of soft and hard nucleophiles, including amines, thiols, and carboxylates. This provides a straightforward route to α-functionalized keto-esters, which are valuable precursors for heterocycles and other complex molecules.
-
Elimination (Dehydrobromination): Treatment with a non-nucleophilic, sterically hindered base, such as pyridine or DBU, promotes an E2 elimination of HBr.[5] This reaction is a powerful method for constructing α,β-unsaturated keto-esters, which are key Michael acceptors in conjugate addition reactions.[4][5]
Applications in Research and Development
The unique structural features of tert-butyl 3-bromo-2-oxopropanoate make it a strategic tool for synthetic chemists, particularly in the pharmaceutical industry.
-
Drug Discovery: The tert-butyl group is a common motif in drug candidates, often introduced to enhance metabolic stability or modulate lipophilicity. [15]This building block allows for the direct incorporation of this group. Furthermore, related compounds like 3-bromopyruvate esters have been investigated as glycolysis inhibitors for potential anticancer applications, suggesting a similar field of study for this reagent. [16]* Heterocycle Synthesis: The 1,2-dicarbonyl and α-bromo functionalities make it an ideal precursor for the synthesis of various heterocycles (e.g., imidazoles, thiazoles) through condensation reactions with appropriate binucleophiles.
-
Complex Molecule Synthesis: It serves as a versatile three-carbon (C3) building block. Following an initial Sₙ2 reaction, the ketone can be further manipulated (e.g., reduction, olefination), and subsequent deprotection of the ester reveals a carboxylic acid handle for further elaboration, such as amide coupling.
Safety, Handling, and Storage
As a reactive α-bromo ketone, tert-butyl 3-bromo-2-oxopropanoate requires careful handling.
-
Hazards: The compound is classified as a danger, causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). [1]* Handling: All manipulations should be conducted in a chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and nitrile or neoprene gloves. [17]Avoid inhalation of vapors and contact with skin and eyes. [1]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [3][18]Recommended storage temperatures are between 2-8°C or at -10°C to ensure long-term stability. [1][3]
Conclusion
Tert-butyl 3-bromo-2-oxopropanoate is a highly functionalized and synthetically valuable intermediate. Its predictable reactivity allows for controlled, selective modifications, making it a powerful tool for constructing complex molecular architectures. By understanding its physicochemical properties, synthetic routes, and distinct reactivity profiles at both the α-carbon and the ester group, researchers in organic synthesis and drug development can effectively leverage this reagent to advance their scientific objectives.
References
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Fiveable. Retrieved from [Link]
- Cromwell, N. H., & Ayer, R. P. (1960). Elimination Reactions of α-Halogenated Ketones. IV.1 Elimination-Substitution Reactions with α-Bromo-p-phenylisobutyrophenone. Journal of the American Chemical Society, 82(1), 133-137.
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-bromo-2-oxopropanoate (C7H11BrO3). Retrieved from [Link]
-
Oakwood Chemical. (n.d.). tert-Butyl 3-bromo-2-oxopropanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
- Google Patents. (2006). US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents.
-
Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoic acid, 3-bromo-2-oxo-, ethyl ester. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
Sources
- 1. tert-butyl 3-bromo-2-oxopropanoate | 16754-73-7 [sigmaaldrich.com]
- 2. 16754-73-7 | tert-Butyl 3-bromo-2-oxopropanoate - Moldb [moldb.com]
- 3. chemscene.com [chemscene.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyl 3-bromo-2-oxopropanoate [oakwoodchemical.com]
- 8. PubChemLite - Tert-butyl 3-bromo-2-oxopropanoate (C7H11BrO3) [pubchemlite.lcsb.uni.lu]
- 9. tert-Butyl bromoacetate(5292-43-3) IR Spectrum [chemicalbook.com]
- 10. Propanoic acid, 3-bromo-2-oxo-, ethyl ester [webbook.nist.gov]
- 11. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. tert-Butyl bromoacetate(5292-43-3) MS spectrum [chemicalbook.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
